Ácido 2-amino-7-fosfonoheptanoico

Descripción general

Descripción

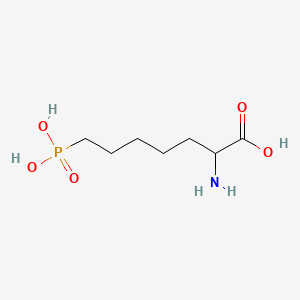

El ácido 2-amino-7-fosfonoheptanoico, comúnmente conocido como AP-7, es un antagonista selectivo del receptor de N-metil-D-aspartato. Este compuesto inhibe competitivamente la unión del glutamato al receptor de N-metil-D-aspartato, evitando así su activación. AP-7 se utiliza principalmente en la investigación científica debido a sus propiedades anticonvulsivas y su capacidad para modular la neurotransmisión excitatoria .

Aplicaciones Científicas De Investigación

El ácido 2-amino-7-fosfonoheptanoico tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como herramienta para estudiar las propiedades y funciones de los receptores de N-metil-D-aspartato.

Biología: El compuesto se emplea en la investigación sobre la neurotransmisión y la plasticidad sináptica.

Medicina: AP-7 se está investigando por sus posibles efectos terapéuticos en afecciones como la epilepsia y las enfermedades neurodegenerativas.

Industria: El compuesto se utiliza en el desarrollo de productos farmacéuticos y como patrón de referencia en química analítica.

Mecanismo De Acción

El ácido 2-amino-7-fosfonoheptanoico ejerce sus efectos inhibiendo competitivamente la unión del glutamato al receptor de N-metil-D-aspartato. Esta inhibición evita la activación del receptor, modulando así la neurotransmisión excitatoria. Los objetivos moleculares de AP-7 incluyen las subunidades del receptor de N-metil-D-aspartato, y las vías implicadas están principalmente relacionadas con la transmisión sináptica y la plasticidad .

Análisis Bioquímico

Biochemical Properties

2-Amino-7-phosphonoheptanoic acid functions primarily as an NMDA receptor antagonist. It competitively inhibits the binding of glutamate to the NMDA receptor, thereby preventing the activation of this receptor. The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, memory formation, and excitatory neurotransmission. By blocking the NMDA receptor, 2-Amino-7-phosphonoheptanoic acid can modulate synaptic activity and reduce excitotoxicity, which is implicated in various neurological conditions .

Cellular Effects

2-Amino-7-phosphonoheptanoic acid has significant effects on various types of cells and cellular processes. In neurons, it inhibits NMDA receptor-mediated calcium influx, which is essential for synaptic plasticity and long-term potentiation. This inhibition can lead to reduced excitatory neurotransmission and neuroprotection against excitotoxicity. Additionally, 2-Amino-7-phosphonoheptanoic acid has been shown to influence cell signaling pathways, gene expression, and cellular metabolism by modulating NMDA receptor activity .

Molecular Mechanism

The molecular mechanism of 2-Amino-7-phosphonoheptanoic acid involves its competitive binding to the glutamate recognition site on the NMDA receptor. This binding prevents the activation of the receptor by endogenous glutamate, thereby inhibiting the downstream signaling pathways associated with NMDA receptor activation. The inhibition of NMDA receptor activity by 2-Amino-7-phosphonoheptanoic acid can lead to reduced calcium influx, decreased activation of calcium-dependent enzymes, and modulation of gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-7-phosphonoheptanoic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. Studies have shown that prolonged exposure to 2-Amino-7-phosphonoheptanoic acid can lead to sustained inhibition of NMDA receptor activity, which may result in long-term changes in synaptic plasticity and neuronal function .

Dosage Effects in Animal Models

The effects of 2-Amino-7-phosphonoheptanoic acid in animal models vary with different dosages. At low doses, the compound can effectively inhibit NMDA receptor activity without causing significant adverse effects. At higher doses, 2-Amino-7-phosphonoheptanoic acid may induce toxic effects, such as muscle rigidity and catalepsy, due to excessive inhibition of NMDA receptor activity. These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications .

Metabolic Pathways

2-Amino-7-phosphonoheptanoic acid is involved in metabolic pathways related to amino acid metabolism and neurotransmitter regulation. The compound interacts with enzymes and cofactors involved in the synthesis and degradation of amino acids, as well as those involved in neurotransmitter metabolism. These interactions can influence metabolic flux and alter the levels of various metabolites in the brain .

Transport and Distribution

The transport and distribution of 2-Amino-7-phosphonoheptanoic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier and accumulate in the brain, where it exerts its effects on NMDA receptors. The distribution of 2-Amino-7-phosphonoheptanoic acid within the brain is influenced by its interactions with transporters and binding proteins that facilitate its uptake and localization .

Subcellular Localization

2-Amino-7-phosphonoheptanoic acid is primarily localized to the synaptic regions of neurons, where it interacts with NMDA receptors. The subcellular localization of the compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell. This localization is crucial for its function as an NMDA receptor antagonist and its ability to modulate synaptic activity .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del ácido 2-amino-7-fosfonoheptanoico normalmente implica los siguientes pasos:

Material de partida: La síntesis comienza con la selección de materiales de partida adecuados, como derivados del ácido heptanoico.

Fosforilación: La introducción del grupo fosfono se logra mediante reacciones de fosforilación, a menudo utilizando reactivos como oxicloruro de fósforo o tricloruro de fósforo.

Aminación: El grupo amino se introduce mediante reacciones de aminación, que pueden implicar el uso de amoníaco o derivados de aminas.

Purificación: El producto final se purifica mediante técnicas como la recristalización o la cromatografía para obtener ácido 2-amino-7-fosfonoheptanoico puro.

Métodos de producción industrial

La producción industrial del ácido 2-amino-7-fosfonoheptanoico puede implicar la síntesis química a gran escala utilizando reactores automatizados y procesos de flujo continuo. Estos métodos garantizan un alto rendimiento y pureza del compuesto, haciéndolo adecuado para aplicaciones de investigación y farmacéuticas.

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido 2-amino-7-fosfonoheptanoico experimenta diversas reacciones químicas, entre ellas:

Oxidación: El compuesto puede oxidarse para formar los derivados oxo correspondientes.

Reducción: Las reacciones de reducción pueden convertir el grupo fosfono en derivados de fosfina.

Sustitución: Los grupos amino y fosfono pueden participar en reacciones de sustitución, lo que lleva a la formación de diversos derivados.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio y borohidruro de sodio.

Sustitución: Las reacciones de sustitución a menudo implican reactivos como haluros de alquilo y cloruros de acilo.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen derivados oxo, derivados de fosfina y compuestos amino-fosfono sustituidos.

Comparación Con Compuestos Similares

El ácido 2-amino-7-fosfonoheptanoico es único en su antagonismo selectivo del receptor de N-metil-D-aspartato. Los compuestos similares incluyen:

7-Clorokinurenato: Actúa como un bloqueador de la modulación del sitio de glicina.

Ácido 2-amino-5-fosfonoválerico: Otro antagonista del receptor de N-metil-D-aspartato con una cadena de carbono más corta.

Ácido D-2-amino-5-fosfonopentanoico: Un estereoisómero con propiedades antagonistas similares.

La singularidad del ácido 2-amino-7-fosfonoheptanoico radica en su afinidad de unión específica y la inhibición competitiva del sitio de unión del glutamato en el receptor de N-metil-D-aspartato .

Propiedades

IUPAC Name |

2-amino-7-phosphonoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NO5P/c8-6(7(9)10)4-2-1-3-5-14(11,12)13/h6H,1-5,8H2,(H,9,10)(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYDMWESTDPJANS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(C(=O)O)N)CCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017823 | |

| Record name | 2-Amino-7-phosphonoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85797-13-3 | |

| Record name | 2-Amino-7-phosphonoheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85797-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-7-phosphonoheptanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085797133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-7-phosphonoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AP-7 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P34K80CUSM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of 2-Amino-7-phosphonoheptanoic acid (AP7)?

A1: 2-Amino-7-phosphonoheptanoic acid (AP7) acts primarily as a competitive antagonist at the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors [, , , ].

Q2: How does 2-Amino-7-phosphonoheptanoic acid (AP7) affect NMDA receptor function?

A2: AP7 binds to the NMDA receptor, preventing the binding of glutamate, the endogenous agonist []. This blockade inhibits the opening of the receptor-associated ion channel, thereby preventing the flow of ions like calcium, which are crucial for neuronal excitation [, ].

Q3: What are the downstream effects of 2-Amino-7-phosphonoheptanoic acid (AP7) mediated NMDA receptor antagonism?

A3: AP7's antagonism of NMDA receptors leads to a range of effects, including:

- Reduced neuronal excitability: This forms the basis for its anticonvulsant effects in models of epilepsy [, , ].

- Neuroprotection: AP7 can protect against neuronal damage in models of ischemia and excitotoxicity, likely by reducing excessive calcium influx [, , ].

- Modulation of dopamine release: AP7 can influence dopamine release in the striatum, highlighting the interplay between glutamatergic and dopaminergic systems [, ].

- Alterations in behavior: In animal models, AP7 can impact learning and memory, anxiety-related behaviors, and responses to stress, further illustrating the widespread influence of NMDA receptors [, , ].

Q4: What is the molecular formula and weight of 2-Amino-7-phosphonoheptanoic acid (AP7)?

A4: The molecular formula of AP7 is C7H16NO5P, and its molecular weight is 225.18 g/mol.

Q5: Is there any information available regarding the spectroscopic data of 2-Amino-7-phosphonoheptanoic acid (AP7) in these papers?

A5: The provided research papers primarily focus on the biological activity and pharmacological effects of AP7. Detailed spectroscopic data is not discussed within these papers.

Q6: Do the provided research papers discuss the material compatibility and stability of 2-Amino-7-phosphonoheptanoic acid (AP7)?

A6: No, the provided research papers primarily focus on the biological activity and pharmacological effects of AP7 and do not delve into its material compatibility or stability under various conditions.

Q7: Do the provided research papers discuss any catalytic properties or applications of 2-Amino-7-phosphonoheptanoic acid (AP7)?

A7: No, the research papers primarily focus on the activity of AP7 as a pharmacological tool, specifically as an NMDA receptor antagonist. There is no mention of any catalytic properties or applications in these papers.

Q8: Are there any computational chemistry studies or QSAR models related to 2-Amino-7-phosphonoheptanoic acid (AP7) discussed in these papers?

A8: The provided research papers primarily employ in vitro and in vivo experimental methodologies. While one paper mentions "acidic isostere design" for phosphonate replacements in AP7-related compounds [], there is no detailed discussion of computational chemistry studies, simulations, calculations, or QSAR models.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B1662087.png)

![2-(5-Bromo-2-thienyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine](/img/structure/B1662095.png)

![1,1'-(Decane-1,10-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide](/img/structure/B1662102.png)